3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid
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Overview
Description
3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a tetrahydrofuran ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid typically involves the introduction of the trifluoromethyl group into the tetrahydrofuran ring. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the tetrahydrofuran ring to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable and cost-effective methods such as the use of trifluoromethylating reagents that are nonhygroscopic and can be synthesized from inexpensive starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: The compound is utilized in the production of advanced materials with improved chemical and thermal stability
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include the activation or inhibition of key metabolic enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and overall structure.
Trifluoromethyl sulfone: Another compound with a trifluoromethyl group, used in different chemical reactions and applications.
Uniqueness: 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid is unique due to its tetrahydrofuran ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H7F3O3 |
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Molecular Weight |
184.11 g/mol |
IUPAC Name |
3-(trifluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(4(10)11)1-2-12-3-5/h1-3H2,(H,10,11) |
InChI Key |
DXWHENBMZOKTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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